![molecular formula C23H28N2O4 B2449463 4-butoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide CAS No. 921518-18-5](/img/structure/B2449463.png)
4-butoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide
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Description
4-butoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide is a useful research compound. Its molecular formula is C23H28N2O4 and its molecular weight is 396.487. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
A series of benzimidazole-tethered oxazepine heterocyclic hybrids, which share some structural similarities with the queried compound, has been synthesized. These compounds have been characterized using spectroscopic methods, X-ray diffraction, and computational studies including Density Functional Theory (DFT). The charge distributions and regions of electrophilic and nucleophilic reactivity were determined, offering insights into their chemical behavior and potential reactivity (Almansour et al., 2016).
Potential Applications in Nonlinear Optical Properties
The nonlinear optical (NLO) properties of these compounds have been investigated, indicating potential applications in the field of materials science, especially for technologies relying on nonlinear optical materials. For example, one compound within the series was identified as a promising candidate for NLO applications due to its favorable hyperpolarizability properties (Almansour et al., 2016).
Antimicrobial and Anticancer Activities
Another study focused on the synthesis of novel dipodal-benzimidazole, benzoxazole, and benzothiazole derivatives, which were then screened for antimicrobial activity. The broad-spectrum antimicrobial activity against bacterial and fungal strains was observed, suggesting potential pharmaceutical applications. Additionally, photophysical and thermal properties of these synthesized compounds were studied, which could be relevant for material science applications (Padalkar et al., 2014).
Novel Synthesis Methods
Research also includes the development of novel and efficient methods for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives. These methods provide alternative approaches for synthesizing benzodiazepine derivatives, which are significant due to their broad spectrum of biological activities. This highlights the importance of innovative synthetic routes in medicinal chemistry and pharmaceutical development (Shaabani et al., 2009).
properties
IUPAC Name |
4-butoxy-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-5-6-13-28-18-10-7-16(8-11-18)21(26)24-17-9-12-19-20(14-17)29-15-23(2,3)22(27)25(19)4/h7-12,14H,5-6,13,15H2,1-4H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOIEXZQCPRLET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.